molecular formula C23H26ClF3N4O2 B2642251 {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone CAS No. 337919-71-8

{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone

Cat. No.: B2642251
CAS No.: 337919-71-8
M. Wt: 482.93
InChI Key: YWSKVEAKDROJEX-UHFFFAOYSA-N
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Description

The compound “{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone” is a complex organic molecule that features a combination of pyridine, piperidine, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone” typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

The compound “{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone” can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound “{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone” has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to “{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone” include:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClF3N4O2/c1-33-19-4-2-18(3-5-19)29-10-12-31(13-11-29)22(32)16-6-8-30(9-7-16)21-20(24)14-17(15-28-21)23(25,26)27/h2-5,14-16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSKVEAKDROJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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